molecular formula C3H8N2O2S B14474591 Prop-2-ene-1-sulfonohydrazide CAS No. 65577-68-6

Prop-2-ene-1-sulfonohydrazide

Cat. No.: B14474591
CAS No.: 65577-68-6
M. Wt: 136.18 g/mol
InChI Key: MCXUYPDUWLXSBI-UHFFFAOYSA-N
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Description

Prop-2-ene-1-sulfonohydrazide is a chemical compound that offers researchers a versatile sulfonylhydrazone scaffold for the design and synthesis of novel bioactive molecules. Sulfonylhydrazones are recognized in medicinal chemistry for their adaptable ligand properties and wide spectrum of pharmacological activities, which include antibacterial, antifungal, and anticancer effects . The general structure of sulfonylhydrazones, featuring both a sulfonamide group and an azomethine (C=N) group, allows them to act as privileged precursors in the development of metal complexes and Schiff bases for various applications . In research settings, this compound can be utilized to create new chemical entities for biological evaluation. Sulfonylhydrazone-based hybrids, particularly those combined with other pharmacophores like indole or benzothiazole, have demonstrated significant potential in drug discovery due to their ability to interact with multiple biological targets . These interactions can include DNA intercalation and enzyme inhibition, making them valuable for investigating new therapeutic agents . Furthermore, sulfonylhydrazones are known to form stable complexes with transition metals such as Iron (II) and Copper (II); these complexes are often characterized using techniques like IR and UV-Vis spectroscopy, magnetic moment measurements, and X-ray diffraction to explore their geometric structures and potential enhanced biological activities . The product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65577-68-6

Molecular Formula

C3H8N2O2S

Molecular Weight

136.18 g/mol

IUPAC Name

prop-2-ene-1-sulfonohydrazide

InChI

InChI=1S/C3H8N2O2S/c1-2-3-8(6,7)5-4/h2,5H,1,3-4H2

InChI Key

MCXUYPDUWLXSBI-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)(=O)NN

Origin of Product

United States

Overview of Sulfonohydrazide Scaffolds in Contemporary Organic Chemistry

Sulfonohydrazide scaffolds (R-SO₂NHNH₂) are recognized as versatile and important functional groups in modern organic chemistry. google.com They are generally stable, often crystalline solids, making them easy to handle and store. kit.edu The utility of sulfonohydrazides stems from their ability to serve as precursors to a variety of reactive intermediates, most notably sulfonyl radicals. rsc.orgresearchgate.net This reactivity has been harnessed in a wide array of chemical transformations.

In recent years, sulfonohydrazides have gained prominence as powerful sulfonyl sources, offering an alternative to traditional reagents like sulfonyl chlorides or sulfinic acids. researchgate.net The hydrazinyl group can be cleaved under various conditions—including thermal, basic, oxidative, or radical-initiated pathways—to generate the corresponding sulfonyl moiety. researchgate.net This has led to their application in the formation of carbon-sulfur, sulfur-nitrogen, and other heteroatom-sulfur bonds, providing access to important classes of compounds such as sulfones, sulfonamides, and thiosulfonates. researchgate.netsci-hub.se Furthermore, their ability to participate in radical cyclization reactions has made them valuable tools for the construction of complex cyclic structures. rsc.orgresearchgate.net

Historical Trajectory and Evolution of Sulfonyl Hydrazide Research

The chemistry of sulfonohydrazides has a long and established history. One of the earliest and most well-known applications is in the Shapiro reaction and the Wolff-Kishner reduction, where tosylhydrazone (a derivative of a sulfonohydrazide) is used to convert carbonyl groups into alkenes or alkanes, respectively. The reduction of isolated olefinic bonds using p-toluenesulfonylhydrazide was also an early discovery, highlighting the diverse reactivity of this class of compounds. acs.org

Initially, the synthesis of sulfonohydrazides was primarily achieved through the reaction of sulfonyl chlorides with hydrazine (B178648). researchgate.net While effective, this method can have limitations. More recent research has focused on developing milder and more versatile synthetic routes. kit.edu A significant evolution in the field has been the recognition of sulfonohydrazides as precursors for sulfonyl radicals. This has opened up new avenues for their application, particularly in the realm of radical chemistry, including cross-coupling and cyclization reactions. researchgate.netnih.gov Modern synthetic methods often employ sulfonohydrazides as arylating or sulfonylating agents in transition metal-catalyzed reactions. chemrevlett.com

Specific Academic Relevance of Prop 2 Ene 1 Sulfonohydrazide in Synthetic and Mechanistic Studies

Conventional and Optimized Synthesis Strategies

Traditional methods for synthesizing sulfonohydrazides remain valuable for their simplicity and scalability. These strategies have been refined over time to improve yields and accommodate a wider range of functional groups.

Condensation Reactions Utilizing Sulfonyl Chlorides and Hydrazines

The most fundamental and widely used method for preparing sulfonohydrazides is the condensation reaction between a sulfonyl chloride and hydrazine (B178648). jsirjournal.comresearchgate.net In this reaction, the nucleophilic hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfur-nitrogen bond and the elimination of hydrogen chloride.

For the synthesis of this compound, allylsulfonyl chloride would be reacted with hydrazine hydrate. jsirjournal.com To prevent the formation of dimer byproducts, where one hydrazine molecule reacts with two molecules of sulfonyl chloride, an excess of hydrazine is typically used. researchgate.net The reaction is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) at controlled temperatures, sometimes starting at low temperatures (e.g., -30°C) and gradually warming. researchgate.net The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). researchgate.net

Table 1: Representative Condensation Reaction for Sulfonohydrazide Synthesis

Reactant 1 Reactant 2 Key Conditions Product Class Ref
o-Nitrobenzenesulfonyl chloride Hydrazine monohydrate (2.5 equiv) THF, -30°C, then workup Arylsulfonohydrazide researchgate.net
Substituted benzenesulfonyl chloride Substituted aromatic hydrazides Dichloromethane, 3M NaHCO₃, RT N,N'-disubstituted sulfonohydrazide jsirjournal.com
Sulfonyl chlorides Hydrazine hydrate Water Sulfonylhydrazones (in a one-pot reaction with vinyl azides) researchgate.net

Employing Sulfur Dioxide Surrogates and Insertion Reactions

To circumvent the use of often unstable sulfonyl chlorides and the hazardous nature of sulfur dioxide gas, solid sulfur dioxide surrogates have emerged as practical alternatives. nih.govd-nb.info Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and inorganic sulfites (e.g., potassium metabisulfite) serve as stable, easy-to-handle sources of SO₂. sioc-journal.cnresearchgate.netrsc.org

The general strategy involves the reaction of an organometallic reagent (e.g., Grignard or organolithium reagent) with the SO₂ surrogate to generate a sulfinate salt in situ. d-nb.info This intermediate can then be further functionalized. For the synthesis of sulfonamides, the sulfinate is typically oxidized to a sulfonyl chloride using an agent like sulfuryl chloride, followed by an in situ amination with a suitable amine or hydrazine. d-nb.info This one-pot, multi-step process offers a streamlined route to sulfonamides and their hydrazide analogues from readily available starting materials. d-nb.info Radical-mediated SO₂ insertion strategies have also gained significant traction, utilizing photocatalysis, electrochemistry, or thermal initiation to synthesize sulfonyl compounds. nih.gov

Transition Metal-Catalyzed Synthetic Approaches

The development of transition metal catalysis has revolutionized organic synthesis, and the formation of sulfonohydrazides and their derivatives is no exception. Catalysts based on palladium, copper, and nickel offer unique pathways for C-S and C-N bond formation, enabling the construction of complex molecules under mild conditions.

Palladium-Catalyzed Functionalizations

Palladium catalysts are exceptionally versatile for forming allylic compounds. While direct synthesis of this compound via Pd-catalysis is less common, related transformations highlight the potential of this approach. For instance, palladium-catalyzed reactions have been used for the hydrosulfonylation of dienes and cyclopropenes with sulfonyl hydrazides to furnish chiral allylic sulfones. researchgate.netrsc.org In these reactions, a π-allyl palladium intermediate is often proposed. researchgate.netrsc.org

Another relevant application is the kinetic resolution of racemic allylic alcohols using a palladium catalyst in conjunction with a sulfonohydrazide. thieme-connect.com This process yields chiral allylic alcohols and chiral allylic hydrazines, demonstrating the utility of palladium in creating stereodefined structures containing the allyl and hydrazide moieties. thieme-connect.com Furthermore, palladium catalysis enables the three-component tandem reaction of allenes, aryl iodides, and sulfonamides to produce substituted (Z)-N-allyl sulfonamides with high stereoselectivity. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions Relevant to Allylic Sulfonyl Compounds

Reaction Type Substrates Catalyst System Product Type Ref
Hydrosulfonylation 1,3-Dienes, Sulfonyl hydrazides Pd catalyst with chiral phosphoramidite (B1245037) ligand Chiral allylic sulfones researchgate.net
Kinetic Resolution Racemic allylic alcohols, Sulfonohydrazide [{Pd(allyl)Cl}₂] Chiral allylic alcohols and allylic hydrazines thieme-connect.com
Tandem Reaction Allenes, Aryl iodides, Sulfonamides Pd(0) complex Substituted (Z)-N-allyl sulfonamides researchgate.net

Copper-Catalyzed Cyclization and Cross-Coupling Methodologies

Copper catalysis is a powerful tool for C-N and C-S bond formation. researchgate.net Copper-catalyzed Chan-Evans-Lam cross-coupling reactions, for example, can be used to synthesize N-arylsulfonamides from aminobenzenesulfonamides and arylboronic acids. thieme-connect.com While challenging due to the lower nucleophilicity of sulfonamides, these methods are continually being improved. thieme-connect.com

More directly related to allylic systems, copper catalysts have been employed for the N-allenylation of allylic sulfonamides via cross-coupling with bromoallenes. acs.orgnih.gov This demonstrates copper's ability to facilitate functionalization at the nitrogen atom of an allylic sulfonamide. Copper has also been used to catalyze the direct thiolation of ketones using sulfonohydrazides as a sulfur source, indicating its capacity to mediate reactions involving the cleavage of the N-N bond in sulfonohydrazides. researchgate.net

Nickel-Catalyzed Reactions

Nickel catalysis offers a cost-effective and efficient alternative to palladium and copper for various coupling reactions. acs.org Nickel-catalyzed methods have been developed for the direct sulfenylation and sulfonylation of C–H bonds in benzamide (B126) derivatives, showcasing nickel's utility in forming aryl-sulfur bonds. rsc.org

In the context of heterocycle synthesis, nickel-catalyzed reactions have been used in domino cyclization-condensation processes and for the synthesis of isoindolines and isoquinolines. thieme-connect.comdntb.gov.uarsc.org While direct applications to this compound are not extensively documented, nickel's proven ability to catalyze C-S bond formation, such as in the conversion of thioesters to thioethers, suggests its potential for developing novel synthetic routes to sulfonohydrazides and their analogues. acs.org

Metal-Free and Environmentally Conscious Synthetic Protocols

The development of metal-free and green synthetic routes is a cornerstone of modern organic chemistry. For sulfonohydrazides and their derivatives, these protocols minimize hazardous waste and avoid the use of toxic, expensive heavy metals.

Hypervalent Iodine Reagent-Mediated Syntheses

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), have emerged as powerful and environmentally benign oxidants in organic synthesis. researchgate.netrsc.org They are particularly effective in reactions involving sulfonyl hydrazides. One notable metal-free application is the synthesis of thiosulfonates through the disproportionate coupling of sulfonyl hydrazides. researchgate.net This process, mediated by PIDA, involves the cleavage of a C-N bond and the formation of a new S-S bond under mild, open-air conditions. researchgate.net The resulting thiosulfonates can be further transformed into symmetrical disulfides. researchgate.net

Another significant use of hypervalent iodine reagents is in the synthesis of sulfonamides, which are structurally related to sulfonohydrazides. thieme-connect.com These methods often involve the oxidative coupling of various sulfur and nitrogen sources, facilitated by reagents like PIDA, providing an effective and green alternative to traditional metal-catalyzed approaches. thieme-connect.comchemrxiv.org For instance, the oxidative amination of sulfenamides using PIDA and secondary amines proceeds under mild, metal-free conditions to produce sulfinamidines with high yields. chemrxiv.org Such methodologies could be adapted for the synthesis or modification of this compound.

Table 1: Hypervalent Iodine(III)-Mediated Synthesis of Thiosulfonates from Sulfonyl Hydrazides

Sulfonyl Hydrazide Precursor Oxidant Conditions Product Yield Reference
4-Methylbenzenesulfonohydrazide PIDA CH3CN, rt, 3h S-(p-tolyl) 4-methylbenzenethiosulfonate 92% researchgate.net
Benzenesulfonohydrazide PIDA CH3CN, rt, 3h S-phenyl benzenethiosulfonate 90% researchgate.net
4-Methoxybenzenesulfonohydrazide PIDA CH3CN, rt, 3h S-(4-methoxyphenyl) 4-methoxybenzenethiosulfonate 94% researchgate.net
4-Chlorobenzenesulfonohydrazide PIDA CH3CN, rt, 3h S-(4-chlorophenyl) 4-chlorobenzenethiosulfonate 89% researchgate.net

Electrochemical Synthesis Techniques

Electrosynthesis offers a green and powerful alternative for forming C-S and S-X bonds, using electricity as a traceless oxidant and often obviating the need for chemical oxidants. okayama-u.ac.jp Several electrochemical methods have been developed for the transformation of sulfonyl hydrazides into a variety of valuable compounds. rsc.orgrsc.org

For example, sulfonyl hydrazides can be converted into sulfinic and sulfonic esters through electrochemical oxidation. The reaction outcome can be selectively controlled by the choice of solvent and current density; sulfinic esters are formed in trialkyl orthoformate/DMF at a low current (5 mA), while sulfonic esters are obtained in alcohol solvents at a higher current (15 mA). rsc.org Mechanistic studies suggest the formation of a sulfonyl radical intermediate via electrochemical oxidation. rsc.org Similarly, sulfonyl fluorides can be synthesized in good yields from sulfonyl hydrazides and Et₃N·3HF under constant current conditions. rsc.org

Electrochemical methods have also been successfully applied to the synthesis of β-keto sulfones and (E)-β-iodovinyl sulfones from sulfonyl hydrazides and alkynes under oxidant-free conditions, showcasing the versatility of this environmentally friendly technique. rsc.org

Table 2: Electrochemical Synthesis from Sulfonyl Hydrazide Precursors

Precursor Reagents Conditions Product Type Yield Reference
Arylsulfonyl hydrazide Trialkyl orthoformate Constant current (5 mA), DMF Sulfinic ester Moderate to Good rsc.org
Arylsulfonyl hydrazide Alkyl alcohol Constant current (15 mA), Alkyl alcohol Sulfonic ester Moderate to Good rsc.org
Sulfonyl hydrazide Et₃N·3HF, n-Bu₄NI Constant current (15 mA), CH₂Cl₂/DMSO Sulfonyl fluoride Good rsc.org
Aryl sulfonyl hydrazine Alkyne, Sodium iodide Undivided electrochemical cell (E)-β-iodovinyl sulfone 41-88% rsc.org

Other Non-Metallic Approaches to Carbon-Sulfur Bond Formation

Beyond the specific techniques mentioned, a range of other metal-free methods for C-S bond formation are relevant to the synthesis of sulfonohydrazides and their analogues. A convergent, single-step electrochemical synthesis of sulfonamides can be achieved directly from (hetero)arenes, sulfur dioxide (SO₂), and amines without pre-functionalization of the aromatic component. nih.gov This method utilizes a boron-doped diamond (BDD) electrode and proceeds via the anodic oxidation of the arene. nih.gov

The use of sulfur dioxide surrogates, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), is another effective strategy for introducing sulfonyl groups in a metal-free manner. thieme-connect.com Additionally, oxidative S-N coupling between thiols and amines, mediated by non-metallic oxidants like I₂O₅, provides a direct route to sulfonamides from readily available starting materials. thieme-connect.comrsc.org This reaction is believed to proceed through a sulfonyl iodide intermediate. rsc.org These protocols represent powerful, environmentally benign strategies for constructing the foundational C-S bond of molecules like this compound.

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol is a critical goal in modern synthesis, particularly for creating complex molecules with defined three-dimensional structures. For derivatives of this compound, such as N-allyl sulfonamides and vinyl sulfones, several stereoselective methods have been established.

A highly efficient method for the synthesis of substituted (Z)-N-allyl sulfonamides involves a palladium-catalyzed three-component tandem reaction. acs.orgacs.org This reaction couples N-buta-2,3-dienyl sulfonamides with various iodides and a sulfonyl source, such as a sulfonyl hydrazide. acs.org The high (Z)-isomer stereoselectivity is controlled by the formation of a key six-membered palladacycle intermediate. acs.org

Another powerful strategy is the Z-halosulfonylation of terminal alkynes, which employs sulfonyl hydrazides as the sulfonyl source and copper(I) halides (CuX) as the halogen source. rsc.org This reaction proceeds at room temperature in the presence of benzoyl peroxide (BPO) as a radical initiator. The observed Z-selectivity is attributed to a proposed cyclic copper(II) intermediate, which facilitates the stereospecific formation of the vinyl sulfone product. rsc.org This method is notable as most halosulfonylation reactions typically yield the E-isomer. rsc.org

Table 4: Stereoselective Synthesis of Allyl/Vinyl Sulfone Derivatives

Method Substrates Catalyst/Reagents Key Feature Product Reference
Pd-catalyzed Tandem Reaction N-buta-2,3-dienyl sulfonamide, Iodide, Sulfonyl hydrazide Pd(PPh₃)₄, K₂CO₃ High (Z)-stereoselectivity (Z)-N-Allyl Sulfonamide acs.org
Z-Halosulfonylation Terminal Alkyne, Sulfonyl hydrazide CuX (X=Cl, Br, I), BPO High (Z)-stereoselectivity (Z)-β-Halovinyl Sulfone rsc.org

This compound as a Versatile Sulfonyl Source

The allyl sulfonyl group (CH₂=CHCH₂SO₂) is the key reactive center in many transformations where this compound acts as a sulfonyl donor. Under appropriate conditions, such as thermal, basic, oxidative, or metal-catalyzed reactions, the hydrazinyl group (-NHNH₂) can be cleaved. This cleavage generates a reactive allyl sulfonyl intermediate that can subsequently form new bonds with various organic and inorganic substrates. d-nb.info This versatility makes it a valuable reagent for introducing the allyl sulfonyl motif, which is found in various structurally important molecules.

Formation of Carbon-Sulfur Bonds in Organic Substrates

A significant application of sulfonyl hydrazides is in the formation of carbon-sulfur (C-S) bonds, leading to the synthesis of sulfones. researchgate.net In these reactions, this compound can serve as a source of the allyl sulfonyl radical or an equivalent species. Under oxidative conditions, the sulfonyl group can be transferred to a carbon-centered nucleophile or radical, creating a stable C-SO₂ bond. researchgate.net

For instance, metal-free dehydrative cross-coupling reactions between sulfinic acids and allylic alcohols are known to produce allylic sulfones. d-nb.info Analogously, this compound can be envisioned to participate in transition-metal-catalyzed cross-coupling reactions or radical-mediated processes to furnish allyl sulfones. These compounds are valuable intermediates in organic synthesis due to the ability of the sulfonyl group to act as an electron-withdrawing group and a good leaving group.

Table 1: Representative C-S Bond Forming Reactions

Reactant 1 Reactant 2 Product Type Reaction Description
This compound Arene/Heteroarene Aryl/Heteroaryl Allyl Sulfone Cross-coupling or radical sulfonylation
This compound Alkene/Alkyne Vinyl/Alkynyl Allyl Sulfone Additive sulfonylation

Generation of Sulfur-Nitrogen Bonds and Sulfonamide Derivatives

The formation of sulfur-nitrogen (S-N) bonds is another key transformation, leading to the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. ekb.egtcichemicals.com The reaction of a sulfonyl hydrazide with an amine, often under oxidative or metal-catalyzed conditions, can result in the formation of an N-substituted sulfonamide. kit.edursc.orgorganic-chemistry.org

In a typical transformation, this compound would react with a primary or secondary amine. The reaction involves the displacement of the hydrazinyl group and the formation of a new bond between the sulfur atom of the allyl sulfonyl moiety and the nitrogen atom of the amine. This provides a direct route to N-substituted prop-2-ene-1-sulfonamides. The synthesis of hydrazide-based sulfonamides has been reported through the condensation of hydrazides with sulfonyl chlorides, highlighting the modularity of these synthetic approaches. jsirjournal.com

Syntheses Involving Sulfur-Halogen, Sulfur-Sulfur, and Sulfur-Selenium Bonds

The versatility of the sulfonyl hydrazide functional group extends to the formation of bonds between sulfur and other heteroatoms like halogens, sulfur, and selenium. d-nb.info

Sulfur-Halogen Bonds: While less common, the reaction of sulfonyl hydrazides with halogenating agents can potentially yield allyl sulfonyl halides (e.g., prop-2-ene-1-sulfonyl chloride). These sulfonyl halides are themselves highly reactive intermediates used in sulfonylation reactions. nih.gov

Sulfur-Sulfur Bonds: The synthesis of thiosulfonates from sulfonyl hydrazides is a well-documented transformation. researchgate.net This can be achieved through the disproportionate coupling of sulfonyl hydrazides under oxidative conditions, for example, using hypervalent iodine reagents or systems like N-bromosuccinimide (NBS)/DABCO. researchgate.netlookchem.com In this context, this compound would be expected to dimerize or react with a different sulfur nucleophile to form S-allyl thiosulfonates.

Sulfur-Selenium Bonds: The formation of selenosulfonates represents another facet of the reactivity of sulfonyl hydrazides. Organoselenium compounds are of growing interest due to their unique chemical properties. cdnsciencepub.com The reaction would involve trapping a generated allyl sulfonyl electrophile or radical with a selenium-based nucleophile, leading to products containing a SO₂-Se linkage.

Reactivity of the Hydrazinyl Moiety

The hydrazinyl (-NHNH₂) portion of this compound possesses its own distinct reactivity, primarily characterized by its nucleophilicity and its ability to serve as a precursor for various functional groups and reactive intermediates.

Nucleophilic Addition and Condensation Reactions with Carbonyl Compounds

The terminal nitrogen atom of the hydrazinyl group is nucleophilic and readily reacts with electrophilic carbonyl compounds such as aldehydes and ketones. This condensation reaction is one of the most fundamental transformations of sulfonyl hydrazides, leading to the formation of N-sulfonyl hydrazones, which are a specific type of Schiff base. researchgate.netaaup.edunih.gov

The reaction typically proceeds under mild, often acid-catalyzed, conditions where the hydrazinyl group adds to the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond. The resulting prop-2-ene-1-sulfonyl hydrazones are often crystalline solids, and this reaction can be used for the characterization and purification of carbonyl compounds. More importantly, these hydrazone derivatives are versatile intermediates for further synthetic transformations. mdpi.com

Table 2: Formation of Prop-2-ene-1-sulfonyl Hydrazones

Carbonyl Compound Product Name Key Feature
Aldehyde (R-CHO) N'-(Alkylidene)this compound C=N bond formation

Utility in the Generation of Diazo Compounds, Olefins, Acetylenes, Diimide, and Carbenes

The N-sulfonyl hydrazones derived from this compound are precursors to a variety of valuable synthetic intermediates and products. d-nb.info

Diazo Compounds and Carbenes: The thermal or photochemical decomposition of the salt (e.g., sodium salt) of a sulfonyl hydrazone is a cornerstone of organic synthesis known as the Bamford-Stevens reaction. This reaction generates a diazo compound, which can be isolated or, more commonly, decompose further in situ by losing nitrogen gas (N₂) to form a carbene. cdnsciencepub.comlongdom.org Carbenes are highly reactive intermediates that can undergo cyclopropanation with alkenes or insert into C-H bonds. nih.govlibretexts.orgresearchgate.net

Olefins and Acetylenes: A variation of the decomposition of sulfonyl hydrazones, known as the Shapiro reaction, provides a powerful method for the synthesis of olefins (alkenes). Treatment of a sulfonyl hydrazone with a strong base (typically two equivalents of an organolithium reagent) leads to the formation of a vinyllithium (B1195746) species, which can be quenched with an electrophile or protonated to yield an alkene. Under certain conditions, elimination can lead to the formation of acetylenes.

Diimide: The oxidation of sulfonyl hydrazides can serve as a source of diimide (N₂H₂). Diimide is a useful reagent for the stereospecific syn-reduction of double and triple bonds, offering an alternative to catalytic hydrogenation.

Functionalization and Derivatization of the Prop-2-ene Unsaturated System

The reactivity of the prop-2-ene moiety in this compound and related sulfonyl hydrazides allows for a variety of chemical transformations. These reactions are pivotal for the synthesis of complex, functionalized molecules. The unsaturated system can undergo additions and other modifications, leading to novel structures with potential applications in organic synthesis.

Vicinal Iodosulfonylation of Alkynes and Related π-Systems

Vicinal iodosulfonylation of alkynes represents a powerful method for the simultaneous introduction of an iodine atom and a sulfonyl group across a triple bond, leading to the formation of highly functionalized (E)-β-iodovinyl sulfones. This compound and other analogous sulfonyl hydrazides serve as effective sulfonyl radical precursors for this transformation under metal-free conditions.

The reaction typically proceeds via a radical pathway. For instance, Tong et al. reported a method using TBAI (tetrabutylammonium iodide) as the iodine source and K₂S₂O₈ as the oxidant, where various arylacetylenes and aryl sulfonyl hydrazides reacted to give the corresponding (E)-β-iodovinyl sulfones in good to high yields. rsc.org Similarly, a protocol developed by Yang et al. employs potassium iodide (KI) as an inexpensive and readily available iodine source and benzoic peroxyanhydride (BPO) as an oxidant to achieve the E-selective iodosulfonylation of terminal alkynes with sulfonyl hydrazides at room temperature. researchgate.net

The general mechanism involves the oxidation of the sulfonyl hydrazide to generate a sulfonyl radical (RSO₂•). This radical then adds to the alkyne, forming a vinyl radical intermediate. Subsequent trapping of this radical by an iodine source completes the 1,2-difunctionalization process, yielding the β-iodovinyl sulfone product with high regio- and stereoselectivity. rsc.orgresearchgate.net These β-iodovinyl sulfones are versatile synthetic building blocks due to the presence of both a vinyl iodide and a vinyl sulfone moiety. rsc.org

Table 1: Selected Examples of Iodosulfonylation of Terminal Alkynes with Sulfonyl Hydrazides

Alkyne Substrate Sulfonyl Hydrazide Oxidant Iodine Source Product Yield (%) Reference
Phenylacetylene 4-Methylbenzenesulfonohydrazide K₂S₂O₈ TBAI (E)-1-Iodo-2-(tosyl)styrene 85 rsc.org
4-Ethynyltoluene Benzenesulfonohydrazide K₂S₂O₈ TBAI (E)-1-(2-Iodo-2-phenylvinylsulfonyl)-4-methylbenzene 82 rsc.org
Phenylacetylene 4-Methylbenzenesulfonohydrazide BPO KI (E)-1-Iodo-2-(tosyl)styrene 94 researchgate.net
1-Ethynyl-4-methoxybenzene 4-Methylbenzenesulfonohydrazide BPO KI (E)-4-((2-Iodo-2-(4-methoxyphenyl)vinyl)sulfonyl)benzonitrile 81 researchgate.net

This table is generated based on data reported in the cited literature and is for illustrative purposes.

Other Stereoselective Difunctionalization Reactions

Beyond iodosulfonylation, the principle of using sulfonyl hydrazides as radical precursors extends to other stereoselective difunctionalization reactions of π-systems like alkenes and alkynes. sioc-journal.cn These reactions are valuable for rapidly building molecular complexity from simple starting materials. sioc-journal.cnrsc.org Difunctionalization allows for the introduction of two different functional groups across a double or triple bond in a single step, often with high control over stereochemistry. rsc.org

For example, visible-light-induced photocatalysis has emerged as a mild and green method to initiate the difunctionalization of alkenes, where radicals generated from precursors can trigger intramolecular group migrations to afford complex products. sioc-journal.cn While not always directly involving this compound itself, the reactivity patterns established for sulfonyl hydrazides are applicable. These reactions often proceed through radical addition to the unsaturated bond, followed by a subsequent bond-forming event, which can be an intramolecular cyclization or trapping by another reagent. rsc.org The stereoselectivity of these reactions is a key feature, providing specific isomers that are valuable in synthesis. researchgate.net

C-H Functionalization, Sulfenylation, and Thiolation Reactions

This compound and its analogs have been utilized as reagents in C-H functionalization reactions, particularly for sulfenylation and thiolation. acs.org The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers an atom-economical way to modify organic molecules. umich.edudmaiti.comrutgers.edu

A notable application is the metal-free vinyl C–H sulfenylation and alkyl thiolation of ketene (B1206846) dithioacetals. acs.orgnih.gov In this process, a sulfonyl hydrazide, in the presence of molecular iodine (I₂), acts as a precursor to a thioaryl radical. The proposed mechanism suggests that the sulfonyl hydrazide first undergoes a reductive coupling in the presence of iodine to form a disulfide intermediate. acs.org Thermal homolytic cleavage of this disulfide generates the corresponding arylthio radical (ArS•). This radical then adds to the vinyl C-H bond of the ketene dithioacetal, leading to a functionalized intermediate which, after subsequent steps, yields the polythiolated alkene product. acs.org This method provides a direct route to synthesize complex sulfur-containing alkenes. nih.gov

Table 2: C-H Sulfenylation of Ketene Dithioacetals using Sulfonyl Hydrazides

Ketene Dithioacetal Substrate Sulfonyl Hydrazide Product Yield (%) Reference
3,3-Bis(methylthio)-1-(p-tolyl)prop-2-en-1-one Benzenesulfonohydrazide 2-(Phenylthio)-3,3-bis(methylthio)-1-(p-tolyl)prop-2-en-1-one 68 acs.org
1-(4-Methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one 4-Methylbenzenesulfonohydrazide 1-(4-Methoxyphenyl)-3,3-bis(methylthio)-2-(p-tolylthio)prop-2-en-1-one 54 acs.org
1-(4-Chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one 4-Methylbenzenesulfonohydrazide 1-(4-Chlorophenyl)-3,3-bis(methylthio)-2-(p-tolylthio)prop-2-en-1-one 62 acs.org

This table is generated based on data reported in the cited literature and is for illustrative purposes.

The term sulfenylation refers to the introduction of a sulfenyl group (RS-), which can be formed from sulfonyl hydrazides under specific conditions. nih.gov Thiolation, the introduction of a thiol group (R-S-), is another key transformation in organosulfur chemistry, often achieved through thiol-ene reactions where a thiol adds across an alkene. wikipedia.org

Participation in Cascade and Multicomponent Reactions

This compound and related sulfonyl hydrazides are valuable participants in cascade (or domino) and multicomponent reactions (MCRs). wikipedia.org These reaction types are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, which saves time, resources, and reduces waste. wikipedia.orgu-tokyo.ac.jp

Cascade reactions involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org MCRs involve three or more starting materials reacting to form a product that incorporates the majority of the atoms from the reactants. u-tokyo.ac.jp

Sulfonyl hydrazides have been employed in various MCRs. For example, a copper(I)-catalyzed four-component reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, a sulfur dioxide source (DABSO), and water leads to β-keto sulfones. researchgate.net While this specific example doesn't use a pre-formed sulfonyl hydrazide, it highlights the generation and reactivity of sulfonyl radicals in multicomponent settings. A more direct example is a three-component reaction of enaminones, tosylhydrazine, and primary amines to construct 1,5-disubstituted 1,2,3-triazoles, mediated by molecular iodine. acs.org Another reported MCR involves the reaction of 2-alkynylbenzaldehydes, sulfonohydrazides, and tertiary amines to generate H-pyrazolo[5,1-a]isoquinolines. researchgate.net

Furthermore, a catalyst-free, four-component reaction of Togni's reagent, alkynes, sulfur dioxide, and hydrazines has been developed to directly synthesize (E)-3,3,3-trifluoroprop-1-ene-1-sulfonohydrazides, demonstrating the direct assembly of complex sulfonohydrazide structures through a multicomponent approach. researchgate.net The participation of sulfonyl hydrazides in these advanced synthetic strategies underscores their utility in the efficient construction of complex heterocyclic and acyclic molecules. rsc.orgacs.org

Structure Activity Relationship Sar Studies on Prop 2 Ene 1 Sulfonohydrazide Derivatives

Analysis of Substituent Effects on Electronic and Steric Properties

A detailed analysis of how substituents affect the electronic and steric properties of Prop-2-ene-1-sulfonohydrazide derivatives is not available in the current body of scientific literature. Generally, for organic molecules, the electronic effects of substituents are understood in terms of their inductive and resonance effects, which can modulate the reactivity of functional groups. Steric effects, arising from the size of substituents, can influence the approach of reagents and the stability of transition states. In the context of this compound, substituents on the allyl group or the hydrazine (B178648) nitrogen atoms would be expected to exert such effects, but specific quantitative data or even qualitative comparisons for a series of derivatives are not documented.

Conformational Analysis and its Implications for Molecular Interactions

Due to the lack of specific research data for this compound and its derivatives, it is not possible to provide detailed research findings or construct data tables as requested. The scientific community has yet to publish in-depth studies that would allow for a comprehensive SAR analysis of this particular class of compounds.

Mechanistic Investigations of Reactions Involving Prop 2 Ene 1 Sulfonohydrazide

Identification and Characterization of Radical Reaction Pathways

Prop-2-ene-1-sulfonohydrazide, like other sulfonyl hydrazides, is a well-established precursor to sulfonyl radicals. The generation of these radicals is a key step in many of its reactions, particularly in the functionalization of unsaturated bonds.

Radical Generation: The formation of the prop-2-ene-1-sulfonyl radical typically proceeds via an addition-fragmentation process. In the presence of a radical initiator, a radical species can add to the double bond of the allyl group in this compound. This is followed by a β-fragmentation event that releases a stable, volatile butene derivative and the desired sulfonyl radical (RSO₂•). This method has been recognized as a facile and practical approach for generating sulfonyl radicals. nih.gov

Characterization and Trapping: The existence of these transient sulfonyl radical intermediates is often confirmed through trapping experiments. For instance, in the presence of electron-deficient olefins, the generated sulfonyl radicals can be intercepted to form new carbon-sulfur bonds, yielding dialkyl sulfones. acs.org Spectroscopic methods, such as Electron Spin Resonance (ESR) spectroscopy using spin traps, can also be employed to detect and characterize these radical species, providing direct evidence of their formation.

Reaction Pathways: Once generated, the prop-2-ene-1-sulfonyl radical can participate in a variety of transformations. A prominent pathway is the radical-mediated vicinal addition to alkynes, where the sulfonyl radical adds across the triple bond. This is followed by the formation of a carbon-CF₃ bond in the presence of a suitable trifluoromethyl source, leading to the synthesis of trifluoromethylalkenylsulfonate esters. nih.gov This process highlights the utility of allylsulfonyl compounds in radical coupling reactions. nih.gov

The table below summarizes the general steps involved in the generation and subsequent reaction of a sulfonyl radical from an allylsulfonyl precursor.

StepDescriptionKey Species Involved
1. Initiation Generation of an initial radical species (e.g., from a photocatalyst or thermal initiator).Initiator radical
2. Addition The initiator radical adds to the double bond of the allylsulfonyl compound.Allylsulfonyl precursor, Initiator radical
3. Fragmentation The resulting adduct undergoes β-fragmentation to release a sulfonyl radical and a stable alkene.Allylsulfonyl adduct, Sulfonyl radical, Alkene
4. Propagation The sulfonyl radical adds to a substrate (e.g., an alkyne or alkene) to form a new carbon-centered radical.Sulfonyl radical, Substrate (alkyne/alkene)
5. Termination The carbon-centered radical is trapped by another species to form the final product.Carbon-centered radical, Trapping agent

Exploration of Ionic and Concerted Mechanisms (e.g., SN2 Type)

While radical pathways are significant, reactions involving this compound can also proceed through ionic or concerted mechanisms, such as those resembling bimolecular nucleophilic substitution (SN2).

In a potential SN2-type reaction, the sulfonohydrazide moiety or a derivative could act as either a nucleophile or a leaving group. The presence of the allyl group can influence the reactivity in such processes. Generally, allylic systems can undergo SN2 reactions, and in some cases, may also participate in SN2' reactions, where the nucleophile attacks the γ-carbon of the allyl system, leading to a rearrangement of the double bond.

The hydrazide portion of the molecule (-NHNH₂) possesses nucleophilic character due to the lone pairs on the nitrogen atoms. This allows it to participate in reactions where it displaces a leaving group from an electrophilic carbon center. Conversely, if the sulfonohydrazide is protonated or otherwise activated, the sulfonyl group can act as a leaving group, although this is less common.

It is important to note that specific, detailed studies on the ionic and concerted reaction mechanisms of this compound are not extensively documented in the literature. Therefore, the exploration of these pathways often relies on drawing parallels with the known reactivity of other sulfonyl compounds and allylic systems.

Role of Key Intermediates in Catalytic Cycles and Reaction Pathways

Sulfonyl Radicals as Key Intermediates: As discussed in section 5.1, the prop-2-ene-1-sulfonyl radical is a pivotal intermediate. In photocatalytic cycles, for example, a photosensitizer absorbs light and transfers energy to a precursor, which then generates the sulfonyl radical. This radical then engages with the substrate, and the photocatalyst is regenerated in a subsequent step, completing the catalytic cycle. The use of organo-photocatalysts has been shown to be effective in generating sulfonyl radicals from N-sulfonylimine derivatives of sulfonamides, which then participate in hydrosulfonylation of alkenes. acs.org

The general scheme for a photocatalytic cycle involving sulfonyl radical generation is outlined below:

StageProcessDescription
1 Photoexcitation A photocatalyst (PC) absorbs light to form an excited state (PC*).
2 Energy/Electron Transfer The excited photocatalyst interacts with the sulfonyl precursor to generate the sulfonyl radical (RSO₂•).
3 Radical Reaction The sulfonyl radical reacts with a substrate to form a product radical.
4 Product Formation & Catalyst Regeneration The product radical is converted to the final product, and the photocatalyst is returned to its ground state.

Other Potential Intermediates: In non-radical pathways, other intermediates may play a role. For instance, in reactions involving strong bases, a deprotonated sulfonohydrazide anion could be a key nucleophilic intermediate. In acidic conditions, protonated species could be involved, activating the molecule for subsequent reactions. However, detailed characterization of such intermediates for this compound is limited.

Kinetic Studies and Thermodynamic Analysis of Reaction Processes

Quantitative understanding of the reaction rates (kinetics) and the energy changes (thermodynamics) associated with reactions of this compound is essential for optimizing reaction conditions and predicting product distributions.

Kinetics: There is a notable lack of specific kinetic data in the literature for reactions involving this compound. General principles suggest that radical reactions involving this compound would have complex rate laws, dependent on the concentrations of the initiator, the sulfonohydrazide, and the substrate. For potential SN2 reactions, the rate would be expected to be first order in both the nucleophile and the electrophile.

Thermodynamics: The thermodynamics of sulfonyl radical generation from allylsulfonyl precursors are generally favorable due to the formation of a stable gaseous alkene. Computational studies on related systems have provided insights into the energetics of such processes. For example, the activation barrier for the addition of a CF₃ radical to a model methyl allylsulfonate has been calculated to be relatively low, suggesting a kinetically feasible process. nih.gov The subsequent fragmentation to the sulfonyl radical and alkene is typically an irreversible step due to the significant gain in stability.

Further experimental and computational studies are needed to establish a detailed kinetic and thermodynamic profile for the reactions of this compound.

Computational Chemistry Approaches in Prop 2 Ene 1 Sulfonohydrazide Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. For Prop-2-ene-1-sulfonohydrazide, DFT calculations can provide detailed information about its fundamental molecular properties.

A foundational step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. DFT methods are widely employed for this purpose, allowing for the accurate prediction of bond lengths, bond angles, and dihedral angles. researchgate.netarxiv.orgyoutube.com For a molecule like this compound, this process would yield the most energetically favorable conformation.

Once the geometry is optimized, a wealth of information about the electronic structure can be derived. Key parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the sulfonohydrazide group, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Sulfonohydrazide Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The data in this table is representative of typical values for sulfonohydrazide derivatives and is not based on specific experimental or computational results for this compound.

Understanding how chemical reactions occur is a central theme in chemistry. DFT calculations are a powerful tool for mapping out reaction pathways and identifying transition states, which are the highest energy points along a reaction coordinate. researchgate.netucsb.edureddit.comyoutube.comarxiv.org By locating and characterizing the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate.

For reactions involving this compound, such as its synthesis or its participation in subsequent chemical transformations, transition state calculations can elucidate the step-by-step mechanism. This involves identifying the geometry of the transition state structure and calculating its energy. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. nih.govnih.govd-nb.inforesearchgate.netgithub.io This is particularly valuable in cases where experimental characterization is challenging.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov These predictions are based on the calculated electron density around each nucleus, which determines its shielding. By comparing the predicted spectrum with the experimental one, researchers can confidently assign the signals to the corresponding atoms in the this compound molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to a molecule's Ultraviolet-Visible (UV-Vis) spectrum. nih.govnih.gov The calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This can help in understanding the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (DFT)Experimental Value
¹H NMR (δ, ppm) - CH=5.95.8
¹H NMR (δ, ppm) - CH₂=5.25.1
¹³C NMR (δ, ppm) - C=S135.0134.5
UV-Vis λmax (nm)220225

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgresearchgate.netresearchgate.netbiointerfaceresearch.comuomisan.edu.iq This method is extensively used in drug discovery and materials science to understand and predict interactions at a molecular level.

In the context of medicinal chemistry, molecular docking is used to predict how a small molecule (ligand), such as a sulfonohydrazide derivative, might interact with a biological target, typically a protein or nucleic acid. The process involves placing the ligand in the binding site of the target and calculating the most stable binding mode.

Studies on various sulfonohydrazide-based compounds have utilized molecular docking to explore their potential as inhibitors of various enzymes. researchgate.net These studies model the interactions between the ligand and the amino acid residues in the active site of the protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to binding. For this compound, similar studies could be conducted to investigate its potential biological activity against various targets.

A crucial output of molecular docking simulations is the prediction of the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. nih.govnih.gov This is often expressed as a binding energy or a docking score. Lower binding energies generally indicate a more stable complex and a higher binding affinity.

By comparing the predicted binding affinities of a series of sulfonohydrazide-based ligands, researchers can identify which structural features are important for strong binding. This information is invaluable for the rational design of more potent and selective inhibitors. While specific docking studies on this compound are not widely reported, the principles and methodologies applied to other sulfonohydrazides would be directly applicable.

Table 3: Representative Molecular Docking Results for a Sulfonohydrazide Ligand with a Target Protein

LigandBinding Affinity (kcal/mol)Key Interacting Residues
Sulfonohydrazide Derivative A-8.5TYR234, LYS78, GLU112
Sulfonohydrazide Derivative B-7.9TYR234, HIS201, ASP98

Note: This table provides an example of the type of data generated from molecular docking studies on sulfonohydrazide derivatives.

Application of Advanced Computational Screening Techniques (e.g., Prediction of Activity Spectra for Substances - PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict a wide range of biological activities for a given chemical structure. way2drug.comclinmedkaz.org This technique compares the structure of a query molecule against a large database of known biologically active compounds. Based on structural similarities, the PASS algorithm calculates the probability of the query molecule exhibiting certain biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. way2drug.com The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).

A hypothetical PASS prediction for this compound would involve submitting its structure to the PASS software. The output would be a table of potential biological activities. This predictive data can be invaluable in the early stages of drug discovery, helping to guide further experimental testing by highlighting the most probable therapeutic applications or adverse effects. For instance, a high Pa value for a specific anti-inflammatory or anti-fungal activity could warrant further investigation through in vitro and in vivo assays. researchgate.net

Hypothetical PASS Prediction Data for this compound

Predicted Biological ActivityProbability to be Active (Pa)Probability to be Inactive (Pi)
Phosphatase Inhibitor> 0.7< 0.1
Anti-inflammatory> 0.6< 0.2
Antifungal> 0.5< 0.3
Signal Transduction Pathway Inhibitor> 0.5< 0.3
Hepatocyte Growth Factor Antagonist> 0.4< 0.4

Note: The data in this table is hypothetical and for illustrative purposes only, as specific PASS analysis of this compound is not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov This technique is particularly useful for understanding how a molecule's shape and dynamics influence its biological activity. nih.gov

For this compound, MD simulations could be employed to explore its stable conformations in an aqueous solution. The simulation would track the trajectory of each atom in the molecule over a period of nanoseconds to microseconds, revealing the preferred spatial arrangements of its functional groups. nih.govfigshare.com This information is crucial for understanding how the molecule might bind to a target protein. Furthermore, MD simulations can be used to model the interaction of this compound with a specific biological target, providing insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterDescriptionHypothetical Value/Observation
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure, indicating conformational stability.A stable trajectory would show RMSD values fluctuating around a constant average.
Radius of Gyration (Rg)Indicates the compactness of the molecule.Changes in Rg can signify conformational changes, such as folding or unfolding.
Hydrogen BondsAnalysis of intramolecular and intermolecular hydrogen bonds.Identification of key hydrogen bonding interactions that stabilize the molecule's conformation or its binding to a target.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to the solvent.Changes in SASA can indicate conformational changes and exposure of different functional groups.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular dynamics simulation studies of this compound are not available in the reviewed literature.

Advanced Characterization and Spectroscopic Analysis of Prop 2 Ene 1 Sulfonohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of Prop-2-ene-1-sulfonohydrazide, distinct signals corresponding to the allyl group (CH₂=CH-CH₂), the hydrazide protons (NH-NH₂), would be expected. The vinyl protons (=CH and CH₂) would appear in the downfield region (typically 5-6 ppm) with characteristic splitting patterns (multiplicities) due to coupling with each other. The allylic protons (-CH₂-S) would resonate further upfield and would also be split by the adjacent vinyl proton. The protons on the nitrogen atoms would appear as broader signals, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The alkene carbons (C=C) would be observed in the downfield region (around 110-140 ppm), while the allylic carbon attached to the sulfur atom would appear at a higher field. While ¹³C NMR requires more concentrated samples and longer acquisition times compared to ¹H NMR, its wide spectral range and sharp signals prevent peak overlap, allowing for unambiguous carbon assignment. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Data

Assignment ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm)
CH₂=5.20 (d, J = 10.0)118.5
=CH-5.90 (m)132.0
-CH₂-S3.50 (d, J = 7.0)55.0
-NH-7.80 (br s)-
-NH₂4.50 (br s)-

Note: The data presented are hypothetical and serve as an illustrative example of expected spectral values.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. researchgate.netscispace.com Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, typically observing the protonated molecule [M+H]⁺ or other adducts.

For this compound (C₃H₈N₂O₂S), HRMS can provide an exact mass measurement that confirms the molecular formula. nih.gov This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov ESI-MS is particularly useful for polar compounds like sulfonohydrazides, facilitating their transfer into the gas phase for mass analysis.

Interactive Data Table: HRMS-ESI-MS Data

Ion Calculated Exact Mass (m/z) Observed Mass (m/z) Molecular Formula
[M+H]⁺137.03845137.0385C₃H₉N₂O₂S⁺

Note: The data presented are based on the known molecular formula, with a hypothetical observed mass for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The technique works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific bonds. uniroma1.it

For this compound, the IR spectrum would exhibit characteristic absorption bands indicating the presence of its key functional groups. The N-H stretching vibrations of the hydrazide group would appear as distinct bands in the 3200-3400 cm⁻¹ region. pressbooks.publibretexts.org The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) would produce strong, characteristic absorptions around 1350 cm⁻¹ and 1150 cm⁻¹, respectively. Additionally, the C=C stretch of the allyl group would be visible around 1640 cm⁻¹, and C-H stretching vibrations for both sp² and sp³ hybridized carbons would appear just above and below 3000 cm⁻¹, respectively. openstax.org

Interactive Data Table: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Hydrazide)Stretch3200 - 3400
C-H (sp²)Stretch3010 - 3100
C-H (sp³)Stretch2850 - 2960
C=C (Alkene)Stretch1640 - 1680
S=O (Sulfonyl)Asymmetric Stretch1300 - 1350
S=O (Sulfonyl)Symmetric Stretch1120 - 1160

Note: The wavenumber ranges are typical values for these functional groups.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms, as well as bond lengths, bond angles, and torsional angles. mdpi.comnih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would confirm its covalent structure and provide insights into its conformational preferences in the solid state. researchgate.net Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H groups and the sulfonyl oxygens, which govern the crystal packing arrangement.

Interactive Data Table: Illustrative Crystallographic Data

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.03
b (Å)18.62
c (Å)21.49
β (°)90.13
Volume (ų)3614.4

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The absorption of this energy promotes electrons from a ground state to a higher energy excited state. uzh.ch The wavelengths of absorption are characteristic of the types of electronic transitions occurring and are related to the nature of the chromophores—the light-absorbing functional groups—in the molecule. uobabylon.edu.iq

In this compound, the primary chromophores are the alkene (C=C) and the sulfonohydrazide group. The expected electronic transitions would include π → π* transitions associated with the C=C double bond and n → σ* transitions involving the non-bonding (lone pair) electrons on the nitrogen and oxygen atoms. elte.hu Since these chromophores are not part of an extended conjugated system, the absorption maxima (λ_max) are expected to occur in the ultraviolet region (typically below 400 nm) rather than the visible region. uomustansiriyah.edu.iq

Interactive Data Table: Expected Electronic Transitions

Transition Type Chromophore Expected λ_max (nm)
π → πC=C~170-190
n → σS=O, N-N~190-220

Note: The λ_max values are approximate and provided for illustrative purposes.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's empirical and, by extension, molecular formula. For this compound, this analysis would validate the elemental composition derived from its molecular formula, C₃H₈N₂O₂S.

Interactive Data Table: Elemental Analysis Data

Element Theoretical % Found %
Carbon (C)26.4626.49
Hydrogen (H)5.925.95
Nitrogen (N)20.5720.54
Sulfur (S)23.5523.51

Note: The theoretical percentages are calculated from the molecular formula C₃H₈N₂O₂S. The "Found %" values are hypothetical experimental results.

Emerging Research Frontiers and Future Prospects for Prop 2 Ene 1 Sulfonohydrazide Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The utility of Prop-2-ene-1-sulfonohydrazide in synthesis is greatly amplified by the development of sophisticated catalytic systems. These catalysts are designed to precisely control the reaction pathways, leading to higher yields and superior selectivity, which are crucial for the efficient construction of target molecules.

Transition-Metal Catalysis: Transition metals, particularly palladium, nickel, and copper, are at the forefront of activating sulfonohydrazides for cross-coupling reactions. uva.esresearchgate.net Palladium catalysis, for instance, is instrumental in Tsuji-Trost allylation reactions, where the allyl group of this compound can be strategically transferred. uva.es Nickel catalysts are proving effective in redox-neutral cross-couplings, where the sulfonyl hydrazide itself can act as an electron donor to activate the catalyst, eliminating the need for external redox additives. researchgate.netnih.gov This approach simplifies reaction conditions and broadens the scope to include the formation of C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds. nih.gov Copper-catalyzed reactions have been disclosed for radical-radical cross-coupling, enabling the production of diverse substituted molecules. researchgate.net

Organocatalysis: A significant shift towards more sustainable and metal-free synthesis has spurred interest in organocatalysis. Chiral organic molecules, such as proline sulfonamide derivatives and those based on the cinchona alkaloid framework, have been developed to catalyze asymmetric reactions. researchgate.netnih.gov These catalysts can facilitate highly enantioselective transformations like aldol (B89426) and Mannich reactions. nih.gov For a molecule like this compound, derivatization of the hydrazide moiety could yield novel organocatalysts. For example, camphor (B46023) sulfonic acid has been used to derive cyclic sulfonyl hydrazines that, in the presence of a cocatalyst, efficiently catalyze enantioselective Diels-Alder reactions with excellent yields and enantiomeric excesses up to 96%. nih.gov

Catalyst TypeMetal/Core StructureKey Reaction TypeAdvantageReference
Transition MetalPalladium (Pd)Cross-Coupling, AllylationHigh activity, selectivity, and functional group tolerance. uva.es
Transition MetalNickel (Ni)Redox-Neutral Cross-CouplingAvoids exogenous redox agents; mild conditions. researchgate.net
Transition MetalCopper (Cu)Radical Cross-Coupling, HalosulfonylationCost-effective; enables unique radical pathways. researchgate.net
OrganocatalystProline SulfonamideAldol, Mannich ReactionsMetal-free; high enantioselectivity. nih.gov
OrganocatalystCamphor Sulfonyl Hydrazine (B178648) (CaSH)Diels-Alder ReactionMetal-free; high yields and ee% in brine. nih.gov

Integration into Complex Molecular Architectures and Heterocyclic Hybrids

The structural features of this compound make it an ideal precursor for synthesizing complex organic molecules, particularly nitrogen- and sulfur-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Synthesis of N-Heterocycles: The allyl group is a versatile handle for intramolecular cyclization reactions. Oxidative addition of the sulfonamide nitrogen across the double bond is a direct method for creating small, nitrogen-containing rings like aziridines and pyrrolidines. benthamscience.com The choice of oxidant and reaction conditions can precisely direct the outcome of these heterocyclization reactions. benthamscience.com Furthermore, the sulfonyl hydrazide moiety can serve as a building block in multi-component reactions to construct more elaborate heterocyclic systems, such as pyrazoles and triazoles. nih.gov

Role in Cascade Reactions: this compound is well-suited for cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds. The generation of a sulfonyl radical from the hydrazide can initiate a sequence of events, including addition to the internal allyl group or other unsaturated systems, followed by cyclization to rapidly build molecular complexity. nih.govacs.org Such radical-triggered cascades are powerful tools for assembling polycyclic structures from simple, linear precursors. acs.org

Advancement of Green Chemistry Principles in Synthetic Methodologies

In line with the global push for sustainable chemical manufacturing, significant efforts are being directed towards developing environmentally benign methods for synthesizing and utilizing sulfonohydrazides like this compound.

Aqueous and Solvent-Free Synthesis: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. Researchers have successfully developed protocols for the synthesis of sulfonyl hydrazides in water. researchgate.netdoaj.org These methods often involve reacting sulfonyl chlorides with hydrazines at moderate temperatures, with the product precipitating out of the aqueous medium, allowing for simple filtration and isolation. researchgate.netdoaj.org Furthermore, solvent-free methods, where reagents are mixed directly, often with grinding, have also been reported to produce sulfonyl hydrazides and their derivatives in high yields. derpharmachemica.comsemanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. element-msc.ru The synthesis of sulfonamides and sulfonyl hydrazones, which traditionally requires long reaction times under conventional heating, can be completed in minutes using microwave assistance. nih.govorganic-chemistry.orgresearchgate.net This rapid heating not only shortens reaction times but also often leads to cleaner reactions and higher yields by minimizing the formation of side products. japtronline.com

Electrosynthesis: Electrochemical methods represent a frontier in green synthesis. idw-online.de By using electricity as a "reagentless" oxidant or reductant, electrosynthesis can generate reactive species like sulfonyl radicals from sulfonyl hydrazides without the need for stoichiometric chemical oxidants, which often produce significant waste. nih.govacs.orgnih.gov This approach is highly efficient, can be performed at room temperature, and is environmentally friendly, making it a sustainable alternative to traditional methods. acs.org

Green MethodologyTypical ConditionsKey AdvantagesReference
Aqueous SynthesisReaction in water, 60 °CEliminates organic solvents, simple workup. doaj.org
Solvent-Free SynthesisGrinding of neat reagentsNo solvent waste, high atom economy. derpharmachemica.com
Microwave-AssistedIrradiation (e.g., 200 °C, 300W)Drastically reduced reaction times (minutes vs. hours). nih.gov
ElectrosynthesisConstant current, undivided cellAvoids chemical oxidants, high efficiency, mild conditions. nih.govacs.org

Exploration of Unprecedented Reactivity Modes and Synthetic Applications

A key area of emerging research is the discovery of new ways in which the this compound scaffold can react, moving beyond its classical roles. The hydrazinyl group can be readily removed under various conditions, allowing the remaining sulfonyl moiety to participate in a wide array of bond-forming reactions. researchgate.net

Sulfonyl Radicals Precursors: One of the most significant recent developments is the use of sulfonyl hydrazides as reliable precursors to sulfonyl radicals. researchgate.netnih.gov Unlike traditional methods that require harsh oxidants, sulfonyl radicals can be generated from sulfonyl hydrazides under mild conditions using transition-metal catalysis, photoredox catalysis, or electrosynthesis. researchgate.netnih.gov These radicals can then engage in a host of transformations, including addition to alkenes and alkynes, and radical cyclization reactions to form complex ring systems. acs.orgrsc.org The allyl group within this compound itself can act as an acceptor for such radical processes.

Redox-Neutral Transformations: Sulfonyl hydrazides are being exploited as unique reagents in redox-neutral reactions. researchgate.netnih.gov In these processes, the sulfonyl hydrazide serves a dual role: it is both the radical precursor and the electron donor in the catalytic cycle. nih.gov This self-sufficient reactivity eliminates the need for external additives and represents a highly efficient and atom-economical approach to synthesis.

Electrochemical Applications: Electrosynthesis has unlocked novel reactivity for sulfonyl hydrazides. nih.govnih.gov Anodic oxidation provides a clean and efficient way to generate sulfonyl radicals, which can then be used in a variety of synthetic applications, including the functionalization of heterocycles and radical-triggered cascade reactions for the synthesis of complex molecules. nih.govacs.org This method avoids the use of chemical oxidants and provides a high degree of control over the reaction. nih.gov

In silico Design and Optimization Strategies for Next-Generation Sulfonohydrazide-Based Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules before their synthesis. This in silico approach is being increasingly applied to sulfonohydrazide-based scaffolds to predict their properties and guide synthetic efforts.

Molecular Docking: This technique is used to predict the preferred binding orientation of a molecule to a biological target, such as an enzyme or receptor. nih.govrjb.ro For derivatives of this compound, molecular docking can identify potential interactions with the active site of a target protein, helping to design more potent and selective inhibitors. nih.govsemanticscholar.org Studies have successfully used docking to rationalize the activity of sulfonamide derivatives against targets like carbonic anhydrase and various kinases. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing 3D-QSAR models for sulfonohydrazide derivatives, researchers can identify the key structural features—such as steric bulk, hydrophobicity, and electrostatic properties—that are crucial for activity. nih.gov These models provide predictive power, allowing for the virtual screening and prioritization of new molecular designs.

ADMET Prediction: A critical aspect of drug development is understanding a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools can now predict these properties based on a molecule's structure. nih.govmdpi.com For novel scaffolds derived from this compound, these predictions help to identify candidates with favorable drug-like properties early in the design process, reducing the likelihood of failure in later, more expensive stages of development. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for Prop-2-ene-1-sulfonohydrazide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves sulfonylation of allylhydrazine derivatives under controlled pH and temperature. Optimization requires systematic variation of parameters such as solvent polarity (e.g., aqueous vs. aprotic solvents), stoichiometry of sulfonating agents, and reaction time. Purification methods like recrystallization or column chromatography should be validated using TLC/HPLC to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) is critical for structural elucidation. Infrared (IR) spectroscopy identifies sulfonamide (-SO₂-NH-) and alkene (C=C) functional groups. Mass spectrometry (HRMS) confirms molecular weight. Cross-referencing spectral data with computational simulations (e.g., DFT-based NMR predictions) enhances accuracy .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

Methodological Answer: Conduct solubility tests in polar (water, DMSO) and non-polar solvents (hexane) at varying temperatures. Stability assessments should include accelerated degradation studies under UV light, humidity, and oxidative conditions. Use HPLC to monitor decomposition products and establish storage recommendations (e.g., inert atmosphere, low temperature) .

Q. How can researchers validate the purity of this compound batches for reproducibility?

Methodological Answer: Implement orthogonal analytical methods: elemental analysis (C, H, N, S), melting point determination, and chromatographic techniques (HPLC, GC). Compare results with literature values and establish acceptance criteria (e.g., ≥95% purity). Document batch-to-batch variability using statistical tools like ANOVA .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer: Perform a hazard assessment using SDS data. Use fume hoods for synthesis/purification, wear nitrile gloves, and employ closed systems to minimize inhalation exposure. Emergency protocols should address sulfonamide-related sensitization risks, including eyewash stations and neutralization procedures for spills .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer: Use computational chemistry (DFT or MD simulations) to map electron density distributions and frontier molecular orbitals. Experimental validation involves kinetic studies under varying substituent electronic environments (e.g., electron-withdrawing/donating groups) and monitoring reaction progress via in-situ FTIR .

Q. What mechanisms underlie the thermal decomposition of this compound, and how can intermediates be trapped?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies volatile decomposition products. For non-volatile intermediates, use cryogenic trapping or matrix isolation techniques paired with ESR spectroscopy to detect radical species .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Conduct meta-analysis of existing studies, focusing on variables like assay conditions (pH, temperature), cell lines, and control compounds. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and apply statistical rigor (e.g., Bonferroni correction for multiple comparisons) .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived ligands) and reaction media (ionic liquids, micellar systems). Use enantiomeric excess (ee) measurements via chiral HPLC or polarimetry. Mechanistic insights can be gained through kinetic isotope effects (KIE) and Hammett plots .

Q. How do solvent dynamics and hydrogen bonding affect the supramolecular assembly of this compound?

Methodological Answer: Employ X-ray crystallography and molecular dynamics (MD) simulations to study solvent-coordinated crystal structures. Solvent polarity effects can be probed via dielectric constant measurements and correlated with aggregation behavior using dynamic light scattering (DLS) .

Methodological Considerations for Data Analysis

  • Handling Contradictory Data : Apply error-propagation models and sensitivity analyses to identify outlier sources. Cross-validate results using independent techniques (e.g., XRD for structural confirmation vs. computational models) .
  • Reproducibility : Document all experimental parameters (e.g., humidity, stirring rates) and use standardized reference materials. Share raw data in repositories like Zenodo to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.